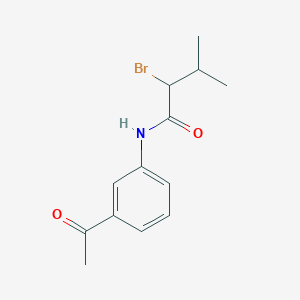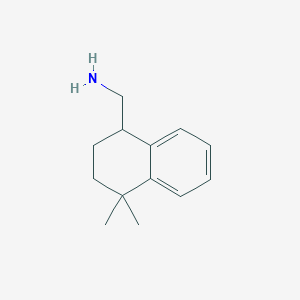
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
概要
説明
“(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” is a chemical compound with the CAS Number: 1096815-91-6 . It has a molecular weight of 189.3 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (4,4-dimethyl-1,2,3,4-tetrahydro-1-naphthalenyl)methanamine . The InChI code for this compound is 1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 189.3 .科学的研究の応用
Potent and Selective σ Ligands
- Research indicates that derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine show high potency and selectivity as σ1 or σ2 ligands. These compounds, including (+)-22 and compounds 29 and 31, have been identified for their high affinity and selectivity for σ receptors, which can be important in neuropharmacology (Berardi et al., 1998).
Antiproliferative Activity in Cancer Research
- A study synthesizing ureas and sulfamides from substituted 1-aminotetralins revealed that compounds like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea showed significant cytotoxic activity against human glioblastoma and prostate cancer cell lines. This suggests potential applications in anticancer therapy (Özgeriş et al., 2017).
Molecular Structure Studies
- Investigations into the molecular structures of various 1,2,3,4-tetrahydronaphthalenes, including those related to efforts towards the synthesis of Elisabethin A, provide insights into the stereochemistry and molecular configurations that could be crucial for understanding chemical reactivity and designing new compounds (Kaiser et al., 2023).
Bromination Studies and Chemical Synthesis
- Research on the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has provided insights into the regioselectivity of bromination processes, contributing to the field of organic synthesis and potentially aiding in the development of new chemical entities (Pankratov et al., 2004).
Structural Affinity Relationships
- Studies have explored the structure-affinity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, revealing crucial insights into molecular features that affect affinity for serotonin receptors. This research is valuable for the development of new neuropharmacological agents (Leopoldo et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Similar compounds have been shown to interact with various neurotransmitter systems, including serotonin, norepinephrine, and dopamine .
Mode of Action
It is likely that this compound interacts with its targets by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Given its potential interaction with neurotransmitter systems, it may influence pathways related to mood regulation, pain perception, and other neurological functions .
Result of Action
Based on its potential interaction with neurotransmitter systems, it may influence neuronal signaling and potentially exert effects on mood, pain perception, and other neurological functions .
生化学分析
Biochemical Properties
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves interactions with key amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting cell growth or enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, depending on the cellular context .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWVCDBPNUUOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


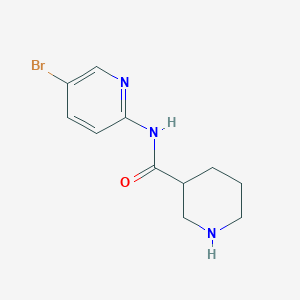
![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)

![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
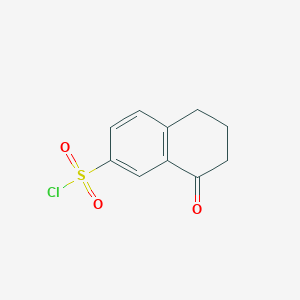

![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)
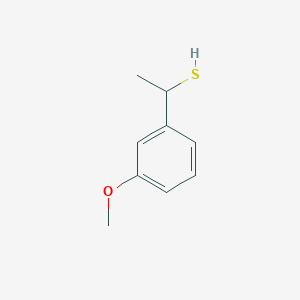
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)
